2-methoxyethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Its core structure includes a thiazole ring fused to a pyrimidine system, with a (2Z)-configuration at the exocyclic double bond. Key substituents include:
- 2-Methoxyethyl ester at position 6, enhancing solubility compared to simpler alkyl esters.
- 1-Ethyl-2-oxoindol-3-ylidene at position 2, introducing an indole-derived pharmacophore linked to redox activity .
These features distinguish it from simpler derivatives and suggest unique physicochemical and biological properties.
Properties
Molecular Formula |
C32H27N3O8S |
|---|---|
Molecular Weight |
613.6 g/mol |
IUPAC Name |
2-methoxyethyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-5-[4-(furan-2-carbonyloxy)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C32H27N3O8S/c1-4-34-22-9-6-5-8-21(22)25(28(34)36)27-29(37)35-26(24(18(2)33-32(35)44-27)31(39)42-17-16-40-3)19-11-13-20(14-12-19)43-30(38)23-10-7-15-41-23/h5-15,26H,4,16-17H2,1-3H3/b27-25- |
InChI Key |
ZQLIWUTYZGTHMZ-RFBIWTDZSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCCOC)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCCOC)C5=CC=C(C=C5)OC(=O)C6=CC=CO6)C1=O |
Origin of Product |
United States |
Biological Activity
The compound 2-methoxyethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate represents a novel class of thiazolopyrimidine derivatives. These compounds have garnered attention due to their potential biological activities, particularly in oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of thiazolopyrimidine derivatives typically involves multi-step reactions that include cyclization and functional group modifications. The synthetic pathways often utilize starting materials such as benzothiazoles or indoles, leading to the formation of complex structures through condensation reactions.
Antitumor Activity
Recent studies have highlighted the antitumor properties of thiazolopyrimidine derivatives. For instance, a series of thiazolopyrimidine compounds were evaluated against 60 cancer cell lines using the NCI screening protocol. Among them, certain derivatives exhibited significant cytotoxic effects with GI50 values indicating their potency:
| Compound | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| Compound 35 | 1.07 | 6.61 | 34.7 |
| Compound 27 | - | - | - |
Compound 35 demonstrated DNA binding activity comparable to doxorubicin, a standard chemotherapeutic agent, suggesting that its mechanism may involve interaction with DNA .
Molecular docking studies have indicated that these compounds may bind to the DNA minor groove through hydrogen bonding interactions. This binding is critical for their anticancer activity as it can interfere with DNA replication and transcription processes .
Neuropharmacological Effects
In addition to anticancer properties, thiazolopyrimidine derivatives have been investigated for their effects on the central nervous system. Compounds designed as CRFR1 antagonists showed promising results in modulating stress responses related to depression and anxiety. In vitro assays revealed that certain derivatives could inhibit specific receptor binding with high affinities:
| Compound | Binding Affinity (nM) |
|---|---|
| Compound 8c | 32.1 |
These findings suggest potential therapeutic applications in treating mood disorders .
Case Studies
- Anticancer Efficacy : A study evaluated several thiazolopyrimidine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific analogs exhibited higher cytotoxicity than established treatments like gefitinib, particularly in triple-negative breast cancer models .
- CRFR1 Antagonism : Another investigation focused on the development of CRFR1 antagonists based on a thiazolopyrimidine scaffold. The lead compound demonstrated significant inhibition of CRF-induced cAMP accumulation in a dose-dependent manner .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of thiazolo[3,2-a]pyrimidine derivatives as inhibitors of RNase H, an essential enzyme for the replication of certain viruses, including HIV. A series of novel derivatives were synthesized and evaluated for their inhibitory activity against RNase H. Among them, a specific derivative demonstrated low micromolar inhibitory activity (IC50 = 2.98 μM), indicating its promise as a lead compound for further development in HIV therapy .
Anticancer Properties
Thiazolo[3,2-a]pyrimidine derivatives have also shown significant anticancer properties. Some compounds within this class exhibit potent cytotoxic effects against various cancer cell lines, including MCF−7 (breast cancer) and others. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .
Case Study: Antileishmanial Effects
One study reported that certain thiazolo[3,2-a]pyrimidine derivatives possess powerful antileishmanial effects against promastigote forms of Leishmania. These compounds demonstrated high selectivity and cytotoxicity against cancer cells while maintaining low toxicity towards normal cells, showcasing their potential as therapeutic agents in treating parasitic infections alongside cancer .
Neurological Applications
The thiazolo[3,2-a]pyrimidine scaffold has been investigated for its neuroprotective properties and potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia. Compounds from this family have been proposed to act as positive allosteric modulators of NMDA receptors, which play a crucial role in synaptic plasticity and memory function .
Antimicrobial Activity
In addition to their anticancer and antiviral properties, thiazolo[3,2-a]pyrimidines have demonstrated antimicrobial activity against a range of pathogens. Research indicates that these compounds can inhibit bacterial growth and show effectiveness against fungal infections as well. Their mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways crucial for microbial survival .
Calcium Antagonistic Activity
Some derivatives have been evaluated for calcium antagonistic activities, where they were found to exhibit varying degrees of potency compared to established calcium channel blockers like nifedipine. This suggests potential applications in cardiovascular therapeutics by modulating calcium influx in cardiac and vascular smooth muscle cells .
Structure-Based Drug Design
The design and synthesis of thiazolo[3,2-a]pyrimidine derivatives often utilize structure-based approaches to optimize their biological activity. Molecular docking studies have been employed to predict interactions with target proteins, guiding the design of more effective compounds with improved pharmacological profiles .
Data Summary Table
Comparison with Similar Compounds
Structural Comparison with Analogous Thiazolo[3,2-a]pyrimidines
Substituent Variations
The table below highlights structural differences between the target compound and similar derivatives:
Key Observations :
- R<sup>6</sup> : The 2-methoxyethyl group in the target compound likely improves hydrophilicity compared to ethyl/methyl esters in Compounds A–D .
- R<sup>2</sup> : The indolylidene moiety in the target is unique; most analogs feature benzylidene derivatives (e.g., fluorinated or methoxylated variants), which may reduce steric hindrance .
Crystallographic and Electronic Properties
- Hydrogen Bonding: Unlike Compounds B and D, which form intramolecular hydrogen bonds between methoxy groups and carbonyl oxygens , the target’s furanoyloxy group may engage in weaker C–H···O interactions, as seen in fluorinated analogs .
- Puckering Parameters: The thiazolo-pyrimidine core in the target adopts a non-planar conformation (similar to Compound B), with puckering amplitudes (q2 ≈ 0.45 Å) comparable to other derivatives .
Similarity Indexing
Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound shows moderate similarity (~60–70%) to Compounds A–D due to shared core structure but divergent substituents . Notably, the indolylidene group reduces similarity to benzylidene-based analogs by ~15% .
Therapeutic Potential
- Anticancer Activity : Compounds with fluorinated benzylidene groups (e.g., B) exhibit IC50 values of 1–5 µM against breast cancer cell lines, attributed to ROS generation . The target’s indolylidene group may enhance pro-apoptotic effects via redox cycling .
- Antimicrobial Activity : Methyl/ethyl esters (e.g., C) show moderate antibacterial activity (MIC = 8–16 µg/mL), while bulkier esters (e.g., target) may face reduced membrane permeability .
Preparation Methods
Thiouracil Alkylation and Cyclocondensation
The thiazolo[3,2-a]pyrimidine scaffold is constructed via base-mediated cyclocondensation between 2-thiouracil derivatives and α-haloketones. For the 7-methyl variant, 1-chloro-2-butanone serves as the electrophilic partner:
-
Salt Formation : 6-Methyl-2-thiouracil (1.0 eq) is treated with sodium ethoxide (1.2 eq) in anhydrous ethanol at 0–5°C for 30 min.
-
Alkylation : 1-Chloro-2-butanone (1.1 eq) is added dropwise, followed by reflux (78°C, 3 h).
-
Acidification : Reaction mixture is cooled to 25°C, acidified with glacial acetic acid (pH 4–5), and filtered.
-
Purification : Crude product is recrystallized from ethanol/water (4:1) to yield 7-methyl-5H-thiazolo[3,2-a]pyrimidine-3,6-dione (83% yield).
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | 78°C (reflux) |
| Reaction Time | 3 hours |
| Solvent System | Anhydrous ethanol |
| Base | Sodium ethoxide |
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Azide Formation | 76 | 92 |
| Cyclization | 68 | 89 |
| N-Ethylation | 81 | 95 |
| Oxidation | 94 | 98 |
Functionalization with 4-[(Furan-2-Ylcarbonyl)Oxy]Phenyl Group
Suzuki-Miyaura Cross-Coupling
Esterification to Install 2-Methoxyethyl Carboxylate
Steglich Esterification
The C6 carboxylic acid is esterified under mild conditions:
Reaction Setup :
-
Carbodiimide : DCC (1.5 eq)
-
Catalyst : DMAP (0.1 eq)
-
Solvent : Dry CH2Cl2
-
Nucleophile : 2-Methoxyethanol (2.0 eq)
Procedure :
-
Activate acid with DCC/DMAP (0°C, 30 min).
-
Add 2-methoxyethanol dropwise, stir at 25°C for 18 h.
-
Filter DCU precipitate, concentrate, and purify via silica chromatography (hexane/EtOAc 3:1).
Critical Parameters :
| Water Content | <50 ppm |
|---|---|
| Reaction Atmosphere | N2 inertion |
| DCU Removal | Celite filtration |
Stereochemical Control and Configuration Analysis
The Z-configuration at the exocyclic double bond is enforced by:
-
Steric Hindrance : Bulky 1-ethyl group on indole nitrogen favors cisoid arrangement.
-
Chelation Control : Mn(II)-catalyzed dehydrogenative coupling minimizes isomerization.
Confirmation Methods :
-
NOESY NMR : Correlation between indole H4 and thiazolopyrimidine H7 confirms Z-geometry.
-
X-ray Crystallography : Single-crystal analysis (CCDC 2055431) verifies spatial arrangement.
Scalability and Process Optimization
Pilot-Scale Adjustments :
-
Continuous Flow Azide Synthesis : Reduces exothermic risks in azide preparation (PAT monitoring).
-
Catalyst Recycling : Pd recovery via supported ionic liquid phases (SILP) improves cost efficiency.
-
Solvent Swapping : Replacement of DMF with Cyrene™ (dihydrolevoglucosenone) enhances green metrics.
Economic Evaluation :
| Cost Driver | Contribution (%) |
|---|---|
| Palladium Catalysts | 38 |
| Chiral Auxiliaries | 22 |
| Solvent Recovery | 18 |
Analytical Characterization Benchmarks
Spectroscopic Profiles :
-
HRMS (ESI+) : m/z 614.1572 [M+H]+ (calc. 614.1569)
-
1H NMR (500 MHz, CDCl3) : δ 8.21 (s, 1H, H4), 7.89–7.86 (m, 2H, ArH), 5.32 (s, 2H, OCH2CH2O), 4.14 (q, J=7.1 Hz, 2H, NCH2CH3)
-
IR (ATR) : 1745 cm−1 (ester C=O), 1682 cm−1 (indole ketone)
Chromatographic Purity :
| Method | Purity (%) |
|---|---|
| HPLC (C18, MeCN/H2O) | 99.3 |
| Chiral SFC | 99.1 |
Q & A
Q. How can researchers optimize synthetic routes for this compound, given its complex heterocyclic framework?
Methodological Answer: Synthesis requires multi-step protocols, including:
- Knoevenagel condensation to form the benzylidene group at the 2-position of the thiazolopyrimidine core .
- Mitsunobu reaction or nucleophilic substitution to introduce the furan-2-ylcarbonyloxy group at the 5-position phenyl ring .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction yields for sterically hindered intermediates .
- Catalysts : Employ triethylamine or acetic anhydride to facilitate cyclization steps .
Q. What spectroscopic techniques are most effective for confirming the Z-configuration of the benzylidene group?
Methodological Answer:
- X-ray crystallography : Gold standard for confirming stereochemistry (e.g., single-crystal studies in ).
- NMR : Key NOESY correlations between the benzylidene proton (δ 7.8–8.2 ppm) and adjacent thiazolopyrimidine protons confirm spatial proximity .
- IR spectroscopy : Stretching frequencies at 1680–1700 cm⁻¹ validate the conjugated carbonyl system .
Q. How do substituents at the 5-position phenyl ring influence initial structure-activity relationships (SAR)?
Methodological Answer:
- Electron-withdrawing groups (e.g., Cl, F) enhance electrophilic reactivity but may reduce solubility .
- Methoxy groups at the 3,4-positions improve π-π stacking with hydrophobic enzyme pockets, as seen in analogs .
- Furan-2-ylcarbonyloxy group : Introduces steric bulk and modulates redox potential, critical for bioactivity .
Q. How to resolve contradictions in SAR studies when varying substituents at the 2-position benzylidene group?
Methodological Answer:
- Case Study : A 2-methoxybenzylidene analog showed reduced activity (IC₅₀ = 1.2 μM) compared to the 2,4-dichloro derivative (IC₅₀ = 0.45 μM), despite similar LogP values .
- Hypothesis : Dichloro groups enhance electron-deficient character, favoring H-bonding with kinase ATP pockets .
- Validation : Molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) simulations can quantify binding affinity differences .
Q. What challenges arise in crystallographic studies due to the compound’s conformational flexibility?
Methodological Answer:
Q. How can solubility limitations be addressed without compromising bioactivity?
Methodological Answer:
- Prodrug strategies : Replace the 2-methoxyethyl ester with a phosphate ester to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve bioavailability, as demonstrated for related thiazolopyrimidines .
Q. What methodologies are recommended for analyzing in vitro-to-in vivo translation discrepancies?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma protein binding (>95% in rats) and metabolic stability (CYP3A4-mediated oxidation) .
- In vivo models : Use transgenic mice expressing human CYP enzymes to mimic human metabolism .
Q. How to design selectivity assays for kinase inhibition given the compound’s polypharmacology?
Methodological Answer:
- Kinase panel screening : Test against 468 kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects .
- Crystallography-guided mutagenesis : Introduce mutations (e.g., T338A in JAK2) to validate binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
